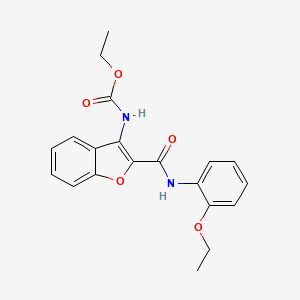
1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is a complex organic compound. Its structure encompasses a variety of functional groups, including a pyridine ring, a pyrrolidine ring, and an imidazolidinone group. The compound is significant in multiple scientific domains due to its potential chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one typically involves multi-step procedures:
Formation of 5-Methylpyridin-2-yl-oxypyrrolidine
React 5-methyl-2-hydroxypyridine with pyrrolidine under dehydrating conditions.
Common reagents include a base (e.g., potassium carbonate) and a solvent like dimethylformamide.
Synthesis of Imidazolidin-2-one Derivative
Condense the intermediate with a suitable imidazolidin-2-one precursor.
The reaction is facilitated by coupling agents such as carbodiimides.
Industrial Production Methods: For industrial-scale production, these reactions can be optimized and scaled using continuous flow reactors, which provide better control over reaction conditions and improved safety. The use of catalysts and automated processes ensures high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: : 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one undergoes various types of reactions:
Oxidation: : Undergoes oxidation at the pyridine ring to form N-oxides.
Reduction: : Reduction reactions targeting the imidazolidinone ring, typically forming amines.
Substitution: : Electrophilic aromatic substitution reactions, especially on the tolyl and methylpyridinyl moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution: : Halogenating agents like bromine, and nitrating agents such as nitric acid.
Major Products Formed
Oxidized derivatives (pyridine N-oxides)
Reduced amine derivatives
Substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various scientific fields:
Chemistry
As a building block for synthesizing complex organic molecules.
In studying reaction mechanisms of multifunctional compounds.
Biology
Potential as a biochemical probe due to its diverse functional groups.
Used in research on enzyme-substrate interactions.
Medicine
Investigated for its pharmacological properties, particularly in drug design.
Industry
Used in the development of new materials, such as polymers and resins.
In agriculture, as a precursor to advanced agrochemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on the context:
Molecular Targets and Pathways
Targets specific enzymes or receptors.
Modulates biological pathways through competitive or non-competitive inhibition.
Vergleich Mit ähnlichen Verbindungen
1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is unique in several ways compared to similar compounds:
Unique Structural Features
Combination of pyridine, pyrrolidine, and imidazolidinone moieties.
Similar Compounds
1-(2-(3-(Benzyl)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one
1-(2-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one
These compounds share some structural similarities but differ in specific substituents, which can significantly alter their chemical and biological properties.
This is just an introduction into the world of this compound. Quite the mouthful, but certainly a fascinating molecule.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-16-3-6-18(7-4-16)26-12-11-25(22(26)28)15-21(27)24-10-9-19(14-24)29-20-8-5-17(2)13-23-20/h3-8,13,19H,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZTUTWSOVDBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2737344.png)
![2-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2737345.png)


![2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2737351.png)
![3-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2737352.png)
![Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2737355.png)


![1-(4-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2737358.png)
![Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2737360.png)
